2-(4-chlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide
CAS No.: 303998-00-7
Cat. No.: VC5597336
Molecular Formula: C11H9ClN2OS
Molecular Weight: 252.72
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 303998-00-7 |
---|---|
Molecular Formula | C11H9ClN2OS |
Molecular Weight | 252.72 |
IUPAC Name | 2-(4-chlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide |
Standard InChI | InChI=1S/C11H9ClN2OS/c1-13-10(15)9-6-16-11(14-9)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,15) |
Standard InChI Key | JBKPQULYTPAMHX-UHFFFAOYSA-N |
SMILES | CNC(=O)C1=CSC(=N1)C2=CC=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Characteristics
2-(4-Chlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide (molecular formula: ) features a thiazole ring substituted at position 2 with a 4-chlorophenyl group and at position 4 with an N-methyl carboxamide moiety. The chlorine atom at the para position of the phenyl ring enhances electron-withdrawing effects, potentially influencing reactivity and biological interactions .
Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 252.72 g/mol |
logP | ~2.8 (predicted) |
Hydrogen Bond Acceptors | 3 |
Polar Surface Area | 78.9 Ų |
Solubility | Low aqueous solubility |
The compound’s logP value suggests moderate lipophilicity, aligning with trends observed in analogous thiazole carboxamides such as 2-{4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}-N-ethyl-N-methyl-1,3-thiazole-4-carboxamide (logP = 4.54) . Its limited solubility may necessitate formulation enhancements for pharmacological applications.
Synthetic Methodologies
The synthesis of 2-(4-chlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide likely follows a Hantzsch thiazole synthesis pathway, analogous to methods used for related derivatives .
Key Reaction Steps
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Formation of the Thiazole Core: Condensation of 4-chlorobenzaldehyde with thiourea in the presence of α-bromo ketones yields 2-(4-chlorophenyl)thiazole intermediates.
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Carboxamide Introduction: Coupling the thiazole-4-carboxylic acid with methylamine using carbodiimide-based reagents (e.g., EDCI/HOBt) forms the N-methyl carboxamide .
A representative procedure from involved reacting p-toluonitrile with ammonium sulfide to form 4-methylbenzothioamide, followed by cyclization with α-bromoketones. Adapting this approach, substituting p-chlorobenzaldehyde could yield the target compound’s thiazole backbone.
Pharmacokinetic and Toxicity Profiling
Predicted ADMET properties indicate moderate hepatic clearance and potential CYP3A4 inhibition. The compound’s high logP (2.8) suggests a risk of off-target binding to lipid-rich tissues, necessitating further in vivo validation .
Applications and Future Directions
2-(4-Chlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide holds promise as a lead compound for anticancer drug development. Structural modifications, such as introducing sulfonamide groups or optimizing the carboxamide side chain, could enhance potency and selectivity .
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